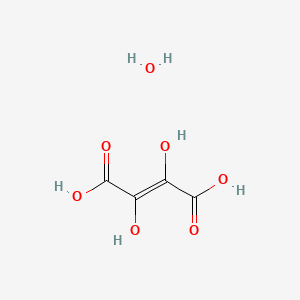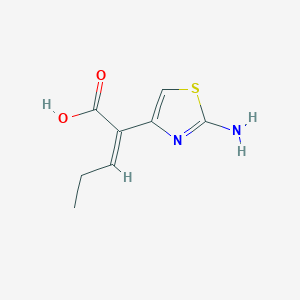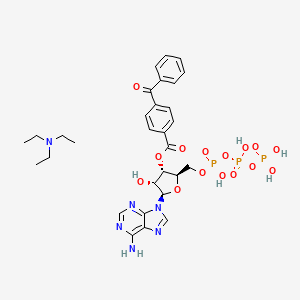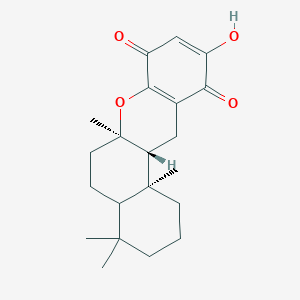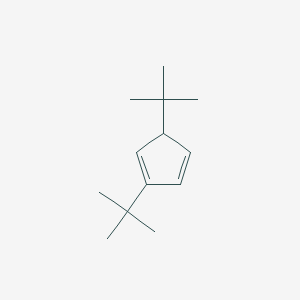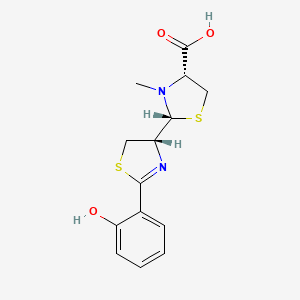
(R,R)-Asenapinmaleat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,R)-Asenapine Maleate is a chiral compound used primarily in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. It is a maleate salt of asenapine, which is an atypical antipsychotic agent. The compound is known for its high affinity for various neurotransmitter receptors, contributing to its therapeutic effects.
Wissenschaftliche Forschungsanwendungen
(R,R)-Asenapine Maleate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of chiral resolution and asymmetric synthesis.
Biology: Investigated for its interactions with neurotransmitter receptors and its effects on neuronal signaling.
Medicine: Extensively studied for its therapeutic effects in treating psychiatric disorders.
Industry: Utilized in the development of new antipsychotic medications and formulations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (R,R)-Asenapine Maleate involves several steps, starting from the appropriate chiral precursors. The key steps include:
Chiral Resolution: The separation of the (R,R)-enantiomer from the racemic mixture.
Formation of Maleate Salt: The (R,R)-Asenapine is reacted with maleic acid to form the maleate salt.
Industrial Production Methods: Industrial production typically involves large-scale chiral resolution techniques and the subsequent formation of the maleate salt under controlled conditions to ensure high purity and yield.
Types of Reactions:
Oxidation: (R,R)-Asenapine Maleate can undergo oxidation reactions, often leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its pharmacological properties.
Substitution: Various substitution reactions can occur, particularly at the nitrogen atoms, altering the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products of these reactions include various derivatives of (R,R)-Asenapine Maleate, which may have different pharmacological profiles.
Wirkmechanismus
The mechanism of action of (R,R)-Asenapine Maleate involves its high affinity for various neurotransmitter receptors, including:
Serotonin Receptors (5-HT2A, 5-HT2C): Inhibition of these receptors contributes to its antipsychotic effects.
Dopamine Receptors (D2): Modulation of dopamine receptors helps in managing symptoms of schizophrenia and bipolar disorder.
Adrenergic Receptors (α1, α2): Interaction with these receptors affects mood and cognitive functions.
The compound’s effects are mediated through complex pathways involving neurotransmitter release and receptor modulation.
Vergleich Mit ähnlichen Verbindungen
Olanzapine: Another atypical antipsychotic with a similar receptor profile but different side effect profile.
Risperidone: Shares some pharmacological properties but differs in its receptor affinity and clinical applications.
Quetiapine: Used for similar indications but has a distinct mechanism of action and side effect profile.
Uniqueness: (R,R)-Asenapine Maleate is unique due to its specific chiral form, which contributes to its distinct pharmacological properties and therapeutic effects. Its high affinity for multiple neurotransmitter receptors sets it apart from other antipsychotic agents.
Eigenschaften
CAS-Nummer |
135883-16-8 |
|---|---|
Molekularformel |
C₂₁H₂₀ClNO₅ |
Molekulargewicht |
401.84 |
Synonyme |
(3aR,12bR)-rel-(-)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (2Z)-2-Butenedioate; trans-(-)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (Z)-2-Butenedioate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



